molecular formula C31H32F2O6S2 B13941781 Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate CAS No. 912290-04-1

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate

Cat. No.: B13941781
CAS No.: 912290-04-1
M. Wt: 602.7 g/mol
InChI Key: MMTQYTFKDNOQOV-UHFFFAOYSA-M
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Description

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate is a complex organic compound with the molecular formula C31H32F2O6S2 and a molecular weight of 602.71 g/mol . This compound is known for its unique structure, which includes a triphenylsulfonium group and a difluoromethanesulfonate moiety attached to a 3-hydroxyadamantyl group. It is primarily used in the field of photochemistry as a photoacid generator.

Preparation Methods

The synthesis of Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate involves several steps. One common method includes the reaction of triphenylsulfonium chloride with 3-hydroxyadamantyl methoxycarbonyl difluoromethanesulfonate under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane. The reaction mixture is stirred and filtered to obtain the desired product in the form of a white solid .

Chemical Reactions Analysis

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate involves the generation of acid upon exposure to light. The triphenylsulfonium group absorbs light energy, leading to the cleavage of the sulfonium bond and the release of a proton (H+). This proton can then participate in various chemical reactions, including the catalysis of polymerization reactions in photoresist materials . The molecular targets and pathways involved in this process are primarily related to the photochemical generation of acid and its subsequent interactions with other molecules.

Comparison with Similar Compounds

Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate can be compared with other photoacid generators, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct photochemical properties and reactivity compared to other photoacid generators.

Properties

CAS No.

912290-04-1

Molecular Formula

C31H32F2O6S2

Molecular Weight

602.7 g/mol

IUPAC Name

1,1-difluoro-2-[(3-hydroxy-1-adamantyl)methoxy]-2-oxoethanesulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C13H18F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-13(15,22(18,19)20)10(16)21-7-11-2-8-1-9(3-11)5-12(17,4-8)6-11/h1-15H;8-9,17H,1-7H2,(H,18,19,20)/q+1;/p-1

InChI Key

MMTQYTFKDNOQOV-UHFFFAOYSA-M

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)COC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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